

Validation of Nylon 6/6 for Sterile Medical Devices: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nylon 6/6

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nylon 6/6 with other common polymers used in the manufacturing of sterile medical devices. The information presented herein is supported by experimental data and standardized testing protocols to assist in making informed material selection decisions.

Performance Comparison of Medical Grade Polymers

The selection of a suitable material for a medical device is a critical step that directly impacts its safety and efficacy. Nylon 6/6, a type of polyamide, is frequently considered for such applications due to its favorable mechanical and thermal properties.^{[1][2]} This section compares key performance indicators of Nylon 6/6 against other commonly used medical-grade polymers.

Mechanical Properties

The mechanical integrity of a medical device is paramount to its function. The following table summarizes the key mechanical properties of Nylon 6/6, Polycarbonate, and PEEK (Polyether ether ketone).

Property	Nylon 6/6	Polycarbonate (PC)	PEEK	Test Method
Tensile Strength (MPa)	52 - 93[3][4]	55 - 75	90 - 100	ISO 527-1/-2
Tensile Modulus (GPa)	0.169 - 3.55[3][4]	2.2 - 2.4	3.6 - 4.4	ISO 527-1/-2
Elongation at Break (%)	50 - >100[3][4]	100 - 150	25 - 30	ISO 527-1/-2
Flexural Modulus (GPa)	0.169 - 0.283[3]	2.1 - 2.3	3.7 - 4.1	ISO 178
Izod Impact Strength, Notched (kJ/m ²)	4.5[4]	60 - 85	5 - 8	ISO 180/1A

Thermal Properties

Thermal stability is crucial for medical devices, especially those that will undergo heat-based sterilization methods.

Property	Nylon 6/6	Polycarbonate (PC)	PEEK	Test Method
Melting Temperature (°C)	260 - 263[3][4]	~150 (Vicat Softening)	343	ISO 11357
Heat Deflection Temperature @ 1.8 MPa (°C)	85[4]	128 - 138	152 - 162	ISO 75
Continuous Service Temperature (°C)	80 - 95[4]	~120	~250	-

Biocompatibility Assessment: ISO 10993 Protocols

Ensuring a material's biocompatibility is a non-negotiable aspect of medical device validation. The ISO 10993 series of standards provides a framework for evaluating the biological safety of medical devices.^{[5][6]} Key assessments for materials like Nylon 6/6 include cytotoxicity and hemocompatibility testing.

Experimental Protocols

Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential for a material to cause cellular damage.^{[7][8][9]}

- Objective: To assess the general biological toxicity of the material.
- Methodology:
 - Extraction: An extract of the Nylon 6/6 material is prepared using a suitable solvent (e.g., MEM - Minimum Essential Medium) under standard conditions (e.g., 37°C for 24 hours).^[10]
 - Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in a 96-well plate.
 - Exposure: The culture medium is replaced with the Nylon 6/6 extract at various concentrations.
 - Incubation: The cells are incubated for a defined period (e.g., 24-72 hours).
 - Assessment:
 - Qualitative (MEM Elution): The cells are examined microscopically for changes in morphology, such as rounding, shrinking, or lysis. A reactivity score from 0 (no reactivity) to 4 (severe reactivity) is assigned.^[9]
 - Quantitative (MTT Assay): The metabolic activity of the cells is measured using a colorimetric assay (e.g., MTT). A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.^[11]

Hemocompatibility Testing (ISO 10993-4)

This set of tests is crucial for devices that will come into contact with blood.[\[5\]](#)[\[12\]](#)[\[13\]](#)

- Objective: To evaluate the effects of the material on blood components.
- Key Endpoints & Methodologies:
 - Hemolysis (ASTM F756):
 - The Nylon 6/6 material is incubated with human blood.
 - The amount of hemoglobin released from red blood cells is measured spectrophotometrically.
 - A hemolysis rate of less than 2% is generally considered acceptable.[\[14\]](#)
 - Coagulation:
 - Tests such as Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are performed.
 - The material is incubated with plasma, and the time to clot formation is measured.
 - Thrombosis:
 - The material is exposed to flowing blood in an ex vivo or in vivo model.
 - The formation of thrombus (blood clots) on the material surface is evaluated.
 - Complement Activation:
 - The material is incubated with human serum.
 - The levels of complement activation markers (e.g., C3a, C5a, SC5b-9) are measured using ELISA kits.[\[15\]](#)

Effects of Sterilization on Nylon 6/6

Sterilization is a critical final step in the manufacturing of sterile medical devices. However, the chosen method can significantly impact the properties of polymeric materials.[\[16\]](#) The following

table summarizes the effects of common sterilization methods on Nylon 6/6.

Sterilization Method	Effect on Mechanical Properties	Effect on Physical Properties	Recommendations & Considerations
Autoclave (Steam)	Can cause a decrease in tensile strength and an increase in brittleness.[16][17]	May lead to water absorption, causing swelling and dimensional changes. [16]	Generally not recommended for Nylon 6/6 due to the potential for degradation.[16]
Ethylene Oxide (EtO)	Minimal to no significant effect on tensile and Izod properties.[16]	Good stability.[16]	A preferred method for Nylon 6/6 as it preserves material properties.[16]
Gamma Irradiation	Can cause a decrease in tensile strength and impact strength, leading to embrittlement.[18]	May cause color changes (yellowing).	The effects are dose-dependent; lower doses may be acceptable.
Hydrogen Peroxide Gas Plasma	Can be a good alternative to EtO with minimal effect on mechanical properties.[16]	Good stability.	Suitable for temperature-sensitive materials.

Comparison with Alternative Materials

Nylon 6/6 vs. Polycarbonate (PC)

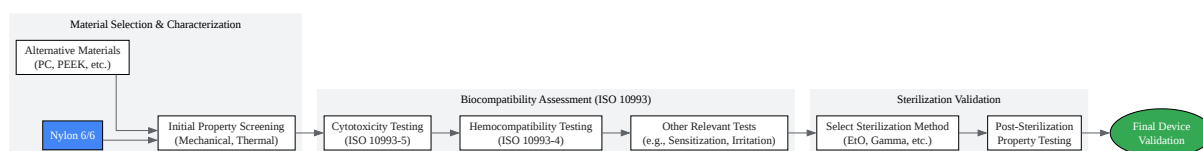
Nylon 6/6 and Polycarbonate are both used in medical devices. Polycarbonate is known for its high impact strength and transparency.[19] However, Nylon 6/6 generally exhibits better chemical resistance and wear resistance.[20][21]

Nylon 6/6 vs. PEEK

PEEK is a high-performance polymer with excellent mechanical properties, thermal stability, and chemical resistance, often exceeding those of Nylon 6/6.[22][23][24] However, PEEK is also significantly more expensive, making Nylon 6/6 a more cost-effective option for applications where the extreme performance of PEEK is not required.

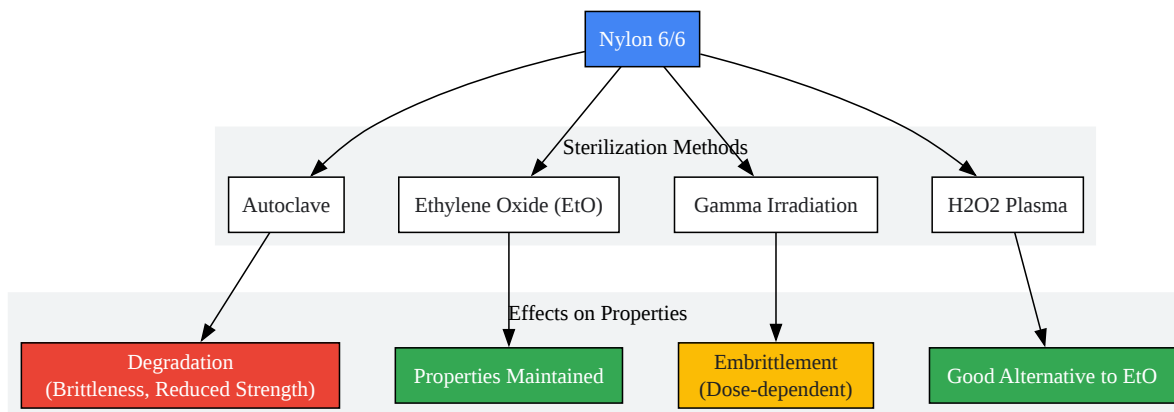
Visualizing the Validation Process

To aid in understanding the logical flow and relationships within the validation process, the following diagrams have been generated using Graphviz.



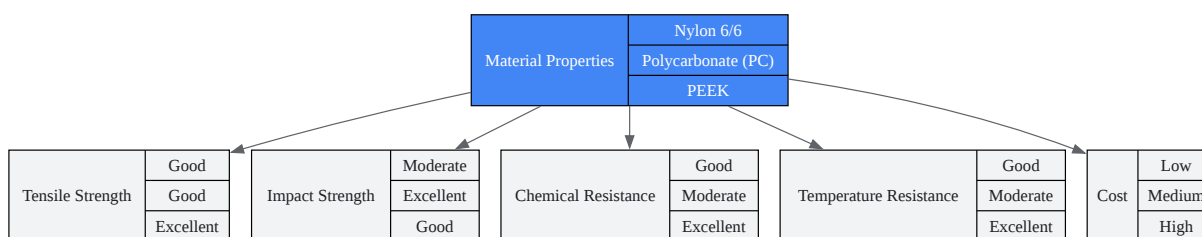
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Caption: Workflow for the validation of Nylon 6/6 in sterile medical devices.



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Caption: Effects of different sterilization methods on Nylon 6/6 properties.



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Caption: High-level property comparison of Nylon 6/6, PC, and PEEK.

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- To cite this document: BenchChem. [Validation of Nylon 6/6 for Sterile Medical Devices: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584677#validation-of-nylon-6-66-for-use-in-sterile-medical-devices>]

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